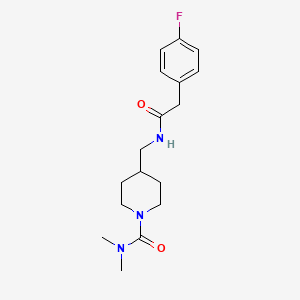

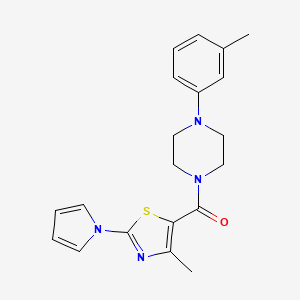

![molecular formula C16H15NO5 B2723450 methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate CAS No. 339009-31-3](/img/structure/B2723450.png)

methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate” is a chemical compound with the molecular formula C16H15NO5 . It has a molecular weight of 301.3 . It is a solid substance with a melting point of 181 - 183°C .

Molecular Structure Analysis

The molecular structure of this compound includes a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms . It also contains a benzoyl group (C6H5CO-) and an amino group (NH2), both attached to the pyran ring .Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a solid substance with a melting point of 181 - 183°C . It has a molecular weight of 301.3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

One-Pot Synthesis Methods : Methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate and its derivatives are often synthesized through one-pot methods, enhancing efficiency and reducing reaction steps. For example, 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, a compound with a similar pyran core, was synthesized using a one-pot reaction involving O-demethylation, lactonization, and nitro reduction, presenting an alternative to multi-step syntheses (Jilani, 2007).

Corrosion Inhibition : Pyran derivatives, like the ones related to methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate, have applications in industrial processes, such as serving as corrosion inhibitors for mild steel, crucial for the pickling process in industries. These compounds demonstrate significant efficiency in preventing corrosion, contributing to material longevity and process safety (Dohare et al., 2017).

Catalysis in Synthesis : The compound and its analogs are used in catalyzed reactions to synthesize diverse heterocyclic compounds. For instance, ammonium dihydrogen phosphate supported on nano α-Al2O3 has been utilized as a novel and heterogeneous catalyst for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, showcasing the role of these compounds in facilitating chemical transformations (Maleki & Ashrafi, 2014).

Applications in Material Science

Corrosion Inhibition Properties : The structural framework of methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate derivatives has been explored for their efficacy as corrosion inhibitors. Research demonstrates their potential in enhancing the durability of metals, which is vital for industrial applications, particularly in harsh chemical environments (Yadav et al., 2016).

Material Synthesis : These compounds also play a role in the synthesis of novel materials. For example, they are used in the microwave-assisted synthesis of pyran derivatives, utilizing functional ionic liquids as soluble supports. This method highlights the adaptability and utility of these compounds in creating materials with potential applications in various fields, from pharmaceuticals to advanced materials (Yi et al., 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 2-methyl-5-[(4-methylbenzoyl)amino]-6-oxopyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-9-4-6-11(7-5-9)14(18)17-13-8-12(15(19)21-3)10(2)22-16(13)20/h4-8H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJMKYABASEBND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(OC2=O)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-piperidin-1-ylpurine-2,6-dione](/img/no-structure.png)

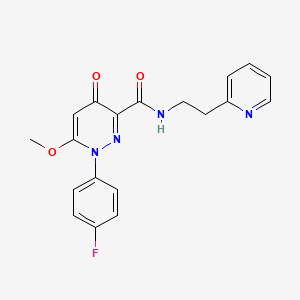

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2723376.png)

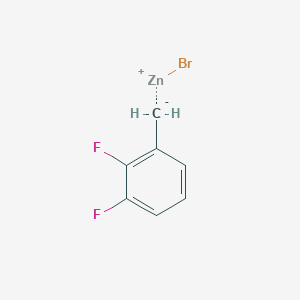

![2-[3-[(6-Chloropyridine-3-carbonyl)amino]phenyl]acetic acid](/img/structure/B2723378.png)

![3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2723384.png)

![N-(oxan-4-yl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2723389.png)

![(2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid](/img/structure/B2723390.png)